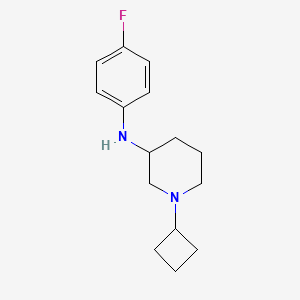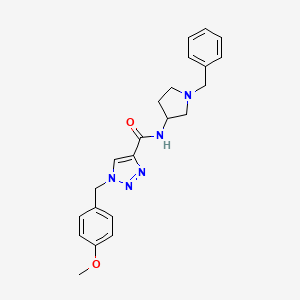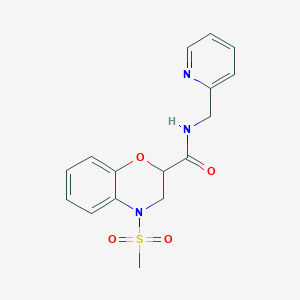![molecular formula C14H8Cl2N2O B6062241 7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6062241.png)
7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one, also known as CDDO, is a synthetic triterpenoid compound that has attracted attention in scientific research due to its potential therapeutic properties. CDDO has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one exerts its therapeutic effects through multiple mechanisms of action, including the activation of the Nrf2 pathway, inhibition of NF-κB signaling, and modulation of the PI3K/Akt/mTOR pathway. The Nrf2 pathway is involved in the regulation of antioxidant and detoxification genes, while the NF-κB pathway is involved in the regulation of inflammatory genes. The PI3K/Akt/mTOR pathway is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, modulation of gene expression, and reduction of oxidative stress and inflammation. This compound has also been shown to improve cognitive function and reduce the risk of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its stability, solubility, and availability. However, this compound also has some limitations, including its high cost, low bioavailability, and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one, including the development of new derivatives and analogs with improved pharmacological properties, the investigation of this compound's potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Métodos De Síntesis
7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process starting from betulinic acid, a natural triterpenoid found in various plant species. The synthesis involves several chemical reactions, including oxidation, reduction, and cyclization, to produce the final compound.
Aplicaciones Científicas De Investigación
7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In neurodegenerative disorder research, this compound has been shown to possess neuroprotective properties and improve cognitive function. In inflammatory conditions, this compound has been shown to reduce inflammation and oxidative stress.
Propiedades
IUPAC Name |
7-chloro-3-(2-chlorophenyl)imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-9-5-1-2-7-11(9)17-13-8-4-3-6-10(16)12(8)18-14(13)19/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSMVWCRWOZARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2C3=C(C(=CC=C3)Cl)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6062161.png)
![2-chloro-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6062164.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6062174.png)
![2-[4-[2-(allyloxy)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6062179.png)

![N-(4-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B6062189.png)
![6-(4-methyl-3-phenyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6062201.png)
![3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6062214.png)
![3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B6062229.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6062230.png)

![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6062244.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6062248.png)